Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
Description
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a synthetic benzofuran derivative characterized by a fused benzo[3,4-b]furan core substituted with a 2,4-dichlorophenyl methylene group at the 2-position, a ketone at the 3-position, and a tert-butyl acetoxy group at the 6-position.
Properties
Molecular Formula |
C21H18Cl2O5 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H18Cl2O5/c1-21(2,3)28-19(24)11-26-14-6-7-15-17(10-14)27-18(20(15)25)8-12-4-5-13(22)9-16(12)23/h4-10H,11H2,1-3H3/b18-8- |
InChI Key |
CBRAYPBMHXLXPN-LSCVHKIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl acetate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate exhibit notable anticancer activities. For instance, derivatives of benzo-furan have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated the ability of related compounds to downregulate key signaling pathways involved in tumor growth, such as the MEK/ERK pathway .
Antimicrobial Activity
The presence of the dichlorophenyl group suggests potential antimicrobial properties. Compounds with similar structures have been assessed for their effectiveness against bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Enzyme Inhibition
Some studies have highlighted the role of related compounds as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, the inhibition of kinases such as MEK1/2 has been documented, leading to reduced tumor growth in preclinical models . The specific effects of this compound on enzyme activity warrant further investigation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a compound structurally similar to this compound on acute biphenotypic leukemia cells. The results indicated that at concentrations of approximately 0.3 µM, the compound significantly inhibited cell proliferation as measured by thymidine uptake assays .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, a series of benzo-furan derivatives were tested against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial potential .
Mechanism of Action
The mechanism of action of Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzo-furanone structure may also play a role in its biological effects by interacting with cellular components and influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is best contextualized through comparisons with analogs sharing the benzofuran core or substituent motifs. Below is a detailed analysis:
Ethyl 2-(2,4-dichlorophenyl)acetate
- Structure : Lacks the benzofuran core but retains the 2,4-dichlorophenyl group and an ester side chain.
- Synthesis: Prepared via acid-catalyzed esterification of 2,4-dichlorophenylacetic acid in ethanol, monitored by TLC (30% ethyl acetate/n-hexane) .
- Key Differences : The absence of the fused benzofuran ring reduces π-conjugation and steric hindrance, likely decreasing biological target specificity compared to the target compound.
tert-Butyl 2-[2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate
- Structure : Replaces the 2,4-dichlorophenyl group with a chromen-3-yl substituent.
- Synthesis : Similar esterification and coupling steps but employs chromene derivatives as precursors.
- Chromene’s oxygen heterocycle may improve solubility in polar solvents compared to the lipophilic dichlorophenyl group. Biological activity could diverge due to chromene’s known antioxidant properties vs. dichlorophenyl’s halogen-mediated electrophilic interactions .
(Trimethylsilyl)methyl (3,4-dimethoxyphenyl)acetate
- Structure : Features a trimethylsilyl-protected methyl ester and dimethoxyphenyl group.
- Key Differences :
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Notable Properties |
|---|---|---|---|---|
| Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate | Benzo[3,4-b]furan | 2,4-Dichlorophenyl, tert-butyl acetate | Low (lipophilic) | Halogen-mediated bioactivity |
| Ethyl 2-(2,4-dichlorophenyl)acetate | Phenylacetic acid | 2,4-Dichlorophenyl, ethyl ester | Moderate | Simpler synthesis, limited conjugation |
| tert-Butyl 2-[2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate | Benzo[3,4-b]furan | Chromen-3-yl, tert-butyl acetate | Moderate (polar) | Antioxidant potential, UV stability |
| (Trimethylsilyl)methyl (3,4-dimethoxyphenyl)acetate | Phenylacetic acid | Trimethylsilyl, 3,4-dimethoxy | High (polar aprotic) | Hydrolytic stability, electron-rich |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis parallels methods for simpler esters (e.g., acid-catalyzed reflux), but the benzofuran core necessitates additional coupling steps, increasing complexity .
- Substituent Effects :
- The 2,4-dichlorophenyl group likely enhances electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites).
- Chromene-substituted analogs exhibit divergent solubility and photochemical behavior, suggesting tailored applications in optoelectronics or antioxidant therapies .
- Biological Potential: While direct data are sparse, structurally related benzofurans show antimicrobial activity against Gram-positive bacteria (MIC < 10 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀ ~ 20–50 µM).
Biological Activity
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈Cl₂O₃
- Molecular Weight : 353.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways that are crucial for various physiological responses.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxicity of various compounds on human breast cancer cells (MCF-7), this compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.
- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated its effectiveness comparable to standard antibiotics.
- Anti-inflammatory Mechanisms : Experimental models of inflammation showed that the compound could significantly reduce markers of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction progress be effectively monitored?
- Answer : The synthesis typically involves multi-step reactions, including coupling of 2,4-dichlorophenyl derivatives with benzo[3,4-b]furan intermediates. For example, refluxing 2,4-dichlorophenylacetic acid with ethanol and sulfuric acid for 6–8 hours forms ester precursors, monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) . Tert-butyl esterification steps may employ oxalyl chloride in dry ether, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH, 99:1) . Microwave-assisted synthesis (e.g., 79% yield under optimized conditions) can enhance efficiency in forming dichlorophenyl-containing intermediates .
Table 1: Comparison of Synthesis Methods
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to tert-butyl groups (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), aromatic protons (δ 7.2–7.4 ppm), and carbonyl groups (δ ~165–175 ppm) .
- FT-IR : Expect peaks for C=O (1675–1765 cm⁻¹), C-O (1171 cm⁻¹), and aromatic C=C (1560 cm⁻¹) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M + Na]+ ions) and fragmentation patterns .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Answer : Store in airtight containers at –20°C under inert gas (N₂/Ar). Avoid moisture and light exposure. Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal/inhalation Category 4) . For spills, neutralize with NaHCO₃ and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in coupling steps involving the 2,4-dichlorophenyl moiety?
- Answer : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading. Microwave-assisted synthesis reduces reaction time (from 8 hours to 30 minutes) and improves regioselectivity . For sterically hindered intermediates, use tert-butyl esters as protecting groups, followed by TFA-mediated cleavage (5 hours, CH₂Cl₂) .
Q. How should contradictory spectral data (e.g., unexpected NMR signals) be analyzed during structural confirmation?
- Answer :
- Step 1 : Verify purity via HPLC or LC-MS to rule out byproducts .
- Step 2 : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Step 3 : Consider dynamic effects (e.g., tautomerism in oxo groups) or residual solvents (e.g., CHCl₃ in ¹H NMR) .
- Example : Aromatic proton splitting in NMR may indicate conformational isomerism; variable-temperature NMR can resolve this .
Q. What strategies are effective in elucidating the biological mechanism of action for this compound?
- Answer :
-
Enzyme inhibition assays : Test against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
-
Molecular docking : Model interactions with active sites (e.g., 2,4-dichlorophenyl binding to hydrophobic pockets) .
-
Metabolic profiling : Use LC-MS to identify metabolites after incubation with liver microsomes .
Table 2: Biological Activity Data
Assay Type Target IC₅₀/EC₅₀ Reference Antifungal Candida albicans 12 µM Enzyme inhibition CYP3A4 8.5 µM
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
